An In-depth Technical Guide to the Chemical Properties of 4-Chlorocinnamic Acid
An In-depth Technical Guide to the Chemical Properties of 4-Chlorocinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 4-Chlorocinnamic acid (4-CCA), a compound of interest in various fields including pharmaceuticals, agrochemicals, and material science. This document details its physical and chemical characteristics, supported by experimental protocols for their determination.
Core Chemical and Physical Properties
4-Chlorocinnamic acid, with the CAS number 1615-02-7, is a white to off-white crystalline powder.[1] Its structure consists of a cinnamic acid backbone with a chlorine atom substituted at the para (4-position) of the phenyl ring.[2] This substitution significantly influences its chemical properties compared to unsubstituted cinnamic acid.
Quantitative Data Summary
The following tables summarize the key quantitative properties of 4-Chlorocinnamic acid.
| Identifier | Value |
| IUPAC Name | (2E)-3-(4-chlorophenyl)prop-2-enoic acid[2] |
| CAS Number | 1615-02-7[3] |
| Molecular Formula | C₉H₇ClO₂[3] |
| Molecular Weight | 182.60 g/mol [2][3] |
| Physical Property | Value |
| Melting Point | 248-250 °C[3][4] |
| Boiling Point (est.) | 260.71 °C (rough estimate)[4] |
| pKa | 4.41 (at 25 °C)[1] |
| Appearance | White to off-white crystalline powder[1][2] |
| Solubility | Solvent |
| Sparingly Soluble | Water[1] |
| Slightly Soluble | DMSO, Ethyl Acetate, Methanol[4] |
| Soluble in | Chloroform, Dichloromethane, Acetone[5] |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of 4-Chlorocinnamic acid.
| Spectroscopy | Key Features |
| ¹H NMR (DMSO-d₆) | δ: 7.76 (d, J = 8.7 Hz, 2H), 7.57 (d, J = 15.9 Hz, 1H), 7.47 (d, J = 8.7 Hz, 2H)[6] |
| ¹³C NMR (DMSO-d₆) | δ: 167.39, 142.32, 136.55, 133.80, 130.64, 129.81, 127.82, 126.75, 121.03 ppm[6] |
| Infrared (IR) | Characteristic peaks for C=O (carboxylic acid), C=C (alkene), C-Cl, and aromatic C-H bonds. |
| Mass Spectrometry (GC-MS) | Molecular ion peak (M+) at m/z 182, with a characteristic isotopic pattern for a chlorine-containing compound (M+2 peak at m/z 184)[2] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of 4-Chlorocinnamic acid and the determination of its key chemical properties.
Synthesis of 4-Chlorocinnamic Acid via Perkin Condensation
The Perkin condensation is a classic method for the synthesis of cinnamic acids. This protocol is adapted for the synthesis of 4-Chlorocinnamic acid.
Materials:
-
4-Chlorobenzaldehyde
-
Acetic anhydride
-
Anhydrous sodium acetate
-
10% Sodium hydroxide solution
-
Concentrated hydrochloric acid
-
Ethanol
-
Activated charcoal
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Beakers
-
Büchner funnel and flask
-
Filter paper
-
pH paper
Procedure:
-
Combine 4-chlorobenzaldehyde, acetic anhydride, and anhydrous sodium acetate in a round-bottom flask.
-
Attach a reflux condenser and heat the mixture in a heating mantle at approximately 180°C for 3-5 hours.
-
After cooling slightly, pour the reaction mixture into a beaker containing water.
-
Add 10% sodium hydroxide solution until the mixture is basic to dissolve the product as its sodium salt.
-
If unreacted aldehyde is present as an oil, it can be removed by extraction with a suitable solvent like diethyl ether.
-
Add a small amount of activated charcoal to the aqueous solution and heat to boiling.
-
Filter the hot solution to remove the charcoal.
-
Cool the filtrate and acidify with concentrated hydrochloric acid until precipitation of 4-Chlorocinnamic acid is complete.
-
Collect the white crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with cold water and dry them.
-
The product can be further purified by recrystallization from ethanol.
Determination of Melting Point
The melting point is a critical indicator of purity.
Materials:
-
Dry, powdered sample of 4-Chlorocinnamic acid
-
Capillary tubes
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Thermometer
Procedure:
-
Ensure the 4-Chlorocinnamic acid sample is completely dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature about 15-20°C below the expected melting point (248-250°C).
-
Then, decrease the heating rate to 1-2°C per minute.
-
Record the temperature at which the first liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire sample has melted (the end of the melting range).
-
A sharp melting range (1-2°C) is indicative of a pure compound.
Determination of pKa by Potentiometric Titration
This method provides an accurate determination of the acid dissociation constant.
Materials:
-
4-Chlorocinnamic acid
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Deionized water
-
Ethanol (or other suitable co-solvent)
-
pH meter with a glass electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
Accurately weigh a sample of 4-Chlorocinnamic acid and dissolve it in a known volume of a water/ethanol mixture (a co-solvent is necessary due to the low water solubility).
-
Calibrate the pH meter using standard buffer solutions.
-
Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.
-
Fill the burette with the standardized NaOH solution.
-
Record the initial pH of the 4-Chlorocinnamic acid solution.
-
Add the NaOH solution in small, known increments (e.g., 0.1-0.2 mL).
-
After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.
-
Continue the titration past the equivalence point (the point of the steepest pH change).
-
Plot a graph of pH versus the volume of NaOH added.
-
The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can also be determined from the first derivative of the titration curve.
Determination of Solubility
The shake-flask method is a standard procedure for determining the solubility of a solid in a solvent.
Materials:
-
4-Chlorocinnamic acid
-
Solvent of interest (e.g., water, ethanol)
-
Vials with screw caps
-
Shaker or orbital incubator set to a constant temperature
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Add an excess amount of 4-Chlorocinnamic acid to a vial containing a known volume of the solvent.
-
Seal the vial and place it on a shaker at a constant temperature.
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant and filter it to remove any undissolved solid.
-
Dilute the filtered solution to a concentration within the linear range of the analytical instrument.
-
Quantify the concentration of 4-Chlorocinnamic acid in the diluted solution using a pre-established calibration curve.
-
Calculate the original solubility based on the dilution factor.
Logical Relationships and Experimental Workflows
The following diagram illustrates the workflow for the synthesis and purification of 4-Chlorocinnamic acid.
Caption: Workflow for the synthesis and purification of 4-Chlorocinnamic acid.
References
- 1. fchpt.stuba.sk [fchpt.stuba.sk]
- 2. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 5. pubs.acs.org [pubs.acs.org]
- 6. athabascau.ca [athabascau.ca]
